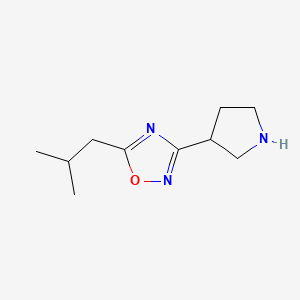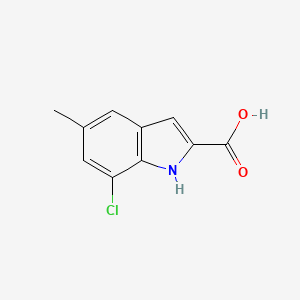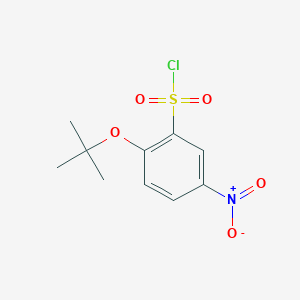
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves the introduction of the tert-butoxy group, nitro group, and sulfonyl chloride group onto a benzene ring. One common method involves the nitration of tert-butoxybenzene followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as sodium hydroxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Various oxidation products depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo various transformations under different conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butyloxycarbonyl-protected compounds: Compounds featuring the tert-butyloxycarbonyl group used in organic synthesis.
Uniqueness
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H12ClNO5S |
|---|---|
Molekulargewicht |
293.72 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO5S/c1-10(2,3)17-8-5-4-7(12(13)14)6-9(8)18(11,15)16/h4-6H,1-3H3 |
InChI-Schlüssel |
PFSMSHIHPYVJEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


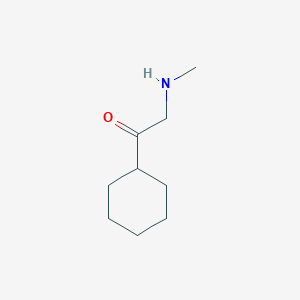
![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
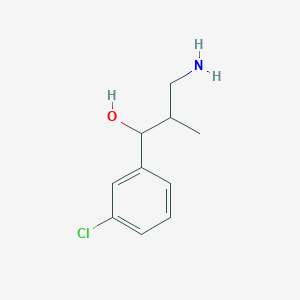
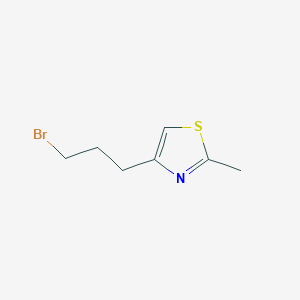
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
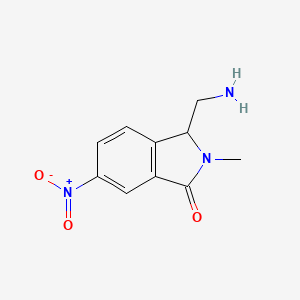
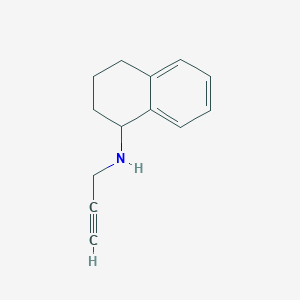
methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
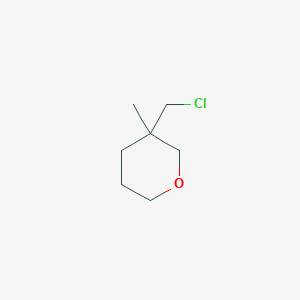
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
